
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 3,5-dinitrophenyl moiety. It is primarily used in organic synthesis and analytical chemistry due to its reactivity and ability to form stable derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride . This intermediate is then reacted with benzenecarboximidoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to achieve high yields and purity.
化学反応の分析
Types of Reactions
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the reactive chloride group.
Reduction Reactions: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the nitro groups.
Major Products Formed
Substitution Reactions: The major products are derivatives where the chloride group is replaced by the nucleophile.
Reduction Reactions: The major products are the corresponding amines formed by the reduction of the nitro groups.
科学的研究の応用
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- has several applications in scientific research:
作用機序
The mechanism of action of Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily substituted by nucleophiles, leading to the formation of stable derivatives. The nitro groups in the compound can also undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoyl chloride: Similar in structure but lacks the benzenecarboximidoyl group.
2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and reactivity.
3,5-Dinitrobenzoic acid: Similar in terms of the nitro groups but differs in its functional groups and applications.
Uniqueness
Benzenecarboximidoyl chloride, N-(3,5-dinitrophenyl)- is unique due to the presence of both the benzenecarboximidoyl chloride and 3,5-dinitrophenyl groups. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry .
特性
CAS番号 |
60787-90-8 |
|---|---|
分子式 |
C13H8ClN3O4 |
分子量 |
305.67 g/mol |
IUPAC名 |
N-(3,5-dinitrophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClN3O4/c14-13(9-4-2-1-3-5-9)15-10-6-11(16(18)19)8-12(7-10)17(20)21/h1-8H |
InChIキー |
MBAXYHNYXRFFFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
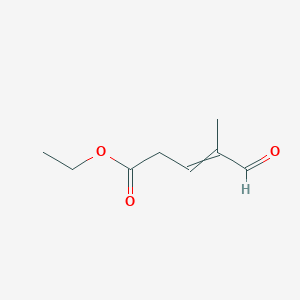
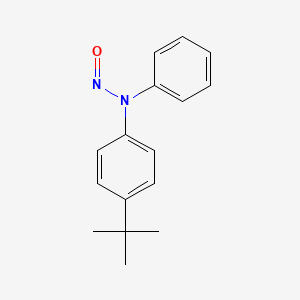
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
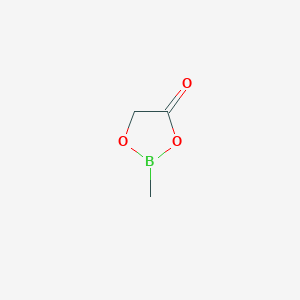
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
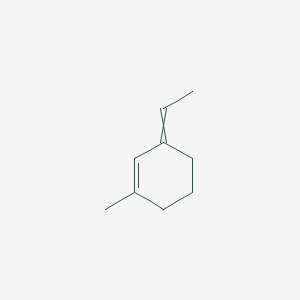
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
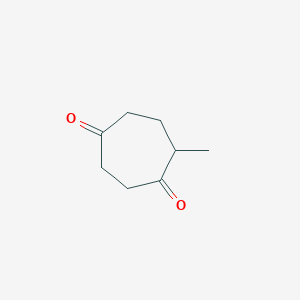
methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
